molecular formula C37H67N7O8 B133347 Ternatine heptapeptide CAS No. 148619-41-4

Ternatine heptapeptide

Numéro de catalogue: B133347
Numéro CAS: 148619-41-4
Poids moléculaire: 738.0 g/mol
Clé InChI: ZMFVAIFXJWEOMH-PTPSPKLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Ternatin has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Ternatin heptapeptide, also known as Ternatin, primarily targets the translation elongation factor-1A ternary complex (eEF1A·GTP·aminoacyl-tRNA) . This complex plays a crucial role in protein synthesis, a central biological process .

Mode of Action

Ternatin disrupts protein translation by binding to the eEF1A ternary complex . It competes with other natural products, such as didemnin and cytotrienin, for binding to this complex . Mutations in domain III of eEF1A can prevent Ternatin binding and confer resistance to its cytotoxic effects .

Biochemical Pathways

The primary biochemical pathway affected by Ternatin is the protein translation pathway . eEF1A, the target of Ternatin, participates in a series of reactions with guanine nucleotides, transfer RNAs (tRNAs), a guanine nucleotide exchange factor, and the elongating ribosome . By binding to the eEF1A ternary complex, Ternatin disrupts these reactions and inhibits protein synthesis .

Pharmacokinetics

It’s known that ternatin and its synthetic variants can penetrate cells and exhibit cytotoxic activity . More research is needed to fully understand the ADME properties of Ternatin and their impact on its bioavailability.

Result of Action

Ternatin and its synthetic variants can kill cancer cells by targeting the eEF1A ternary complex . The synthetic variants of Ternatin have shown up to 500-fold greater potency than Ternatin itself . Furthermore, Ternatin has been found to suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic mice .

Analyse Biochimique

Biochemical Properties

Ternatin heptapeptide disrupts a central biological process, protein translation, by binding to the translation elongation factor 1A . This protein participates in a carefully orchestrated series of reactions with guanine nucleotides, transfer RNAs (tRNAs), a guanine nucleotide exchange factor, and the elongating ribosome . The nature of these interactions is complex and involves a multitude of biomolecules.

Cellular Effects

Ternatin heptapeptide has been found to have significant effects on various types of cells. It is cytotoxic toward cancer cells, with synthetic variants showing up to 500-fold greater potency than Ternatin itself . It inhibits protein synthesis in cells, which correlates with its ability to block cell proliferation .

Molecular Mechanism

The molecular mechanism of action of Ternatin heptapeptide involves its binding to the translation elongation factor-1A ternary complex (eEF1A·GTP·aminoacyl-tRNA) as a specific target . Mutations in domain III of eEF1A prevent Ternatin binding and confer resistance to its cytotoxic effects, implicating the adjacent hydrophobic surface as a functional hot spot for eEF1A modulation .

Temporal Effects in Laboratory Settings

It has been observed that Ternatin can kill mammalian cells in high doses

Dosage Effects in Animal Models

The effects of Ternatin heptapeptide at different dosages in animal models have not been extensively studied. It is known that Ternatin can kill mammalian cells in high doses

Metabolic Pathways

Ternatin heptapeptide is involved in the protein translation pathway, specifically by binding to the translation elongation factor 1A This interaction disrupts the normal function of this pathway

Transport and Distribution

Given its role in protein translation, it is likely that it interacts with various transporters and binding proteins involved in this process .

Subcellular Localization

Given its role in protein translation, it is likely that it is localized to the ribosomes where protein synthesis occurs

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La ternatine et ses variantes synthétiques peuvent être préparées par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend des étapes de déprotection et de couplage, qui sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée. Le produit final est ensuite clivé de la résine et purifié .

Méthodes de Production Industrielle : La production industrielle de ternatine implique des processus de fermentation utilisant des champignons qui produisent naturellement le composé. Les champignons sont cultivés dans de grands bioréacteurs dans des conditions contrôlées afin d'optimiser le rendement en ternatine. Le composé est ensuite extrait et purifié à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de Réactions : La ternatine subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la ternatine avec une cytotoxicité accrue et des propriétés pharmacocinétiques améliorées .

4. Applications de la Recherche Scientifique

La ternatine a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

La ternatine exerce ses effets en se liant au complexe ternaire du facteur d'élongation 1A (eEF1A·GTP·aminoacyl-ARNt). Cette liaison perturbe la fonction normale de l'eEF1A, empêchant l'élongation correcte de la chaîne polypeptidique naissante pendant la synthèse des protéines. En conséquence, la traduction des protéines est inhibée, conduisant à des effets cytotoxiques dans les cellules .

Composés Similaires :

    Didemnine : Un autre peptide cyclique qui cible le complexe ternaire du facteur d'élongation 1A mais présente des propriétés cinétiques différentes.

    Cytotriénine : Un produit naturel qui se lie également à l'eEF1A et inhibe la synthèse des protéines.

Unicité de la Ternatine : La ternatine est unique en raison de son affinité de liaison spécifique pour le complexe ternaire de l'eEF1A et de sa capacité à induire la dégradation de l'eEF1A. Cette dégradation n'est pas observée avec d'autres composés similaires comme la didemnine, faisant de la ternatine un composé distinct et précieux pour le développement thérapeutique .

Comparaison Avec Des Composés Similaires

    Didemnin: Another cyclic peptide that targets the elongation factor-1A ternary complex but exhibits different kinetic properties.

    Cytotrienin: A natural product that also binds to eEF1A and inhibits protein synthesis.

Uniqueness of Ternatin: Ternatin is unique due to its specific binding affinity for the eEF1A ternary complex and its ability to induce degradation of eEF1A. This degradation is not observed with other similar compounds like didemnin, making ternatin a distinct and valuable compound for therapeutic development .

Activité Biologique

Ternatin is an N-methylated cyclic heptapeptide that has garnered attention for its significant biological activity, particularly in the context of cancer treatment and metabolic regulation. This article provides a comprehensive overview of the biological activity of ternatin, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Structure and Composition

Ternatin consists of seven amino acids arranged in a cyclic structure, with notable modifications such as N-methylation. Its molecular formula and structural characteristics contribute to its unique biological properties. The cyclic nature enhances its stability and interaction with biological targets.

Ternatin exhibits several mechanisms through which it exerts its biological effects:

  • Inhibition of Adipogenesis : Ternatin has been shown to inhibit adipogenesis at low nanomolar concentrations (EC50 = 20 nM) by affecting key signaling pathways involved in fat cell differentiation .
  • Cytotoxicity : At higher concentrations, ternatin demonstrates cytotoxic effects against various cancer cell lines. The IC50 values for cell proliferation inhibition vary, with reports indicating values around 71 ± 10 nM for HCT116 cells .
  • Targeting Protein Synthesis : Ternatin inhibits the elongation phase of protein synthesis by targeting eukaryotic elongation factor-1α (eEF1A). This mechanism is crucial for its anti-proliferative effects in cancer cells .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of ternatin:

Biological Activity Concentration (nM) IC50 (nM) Effect
Inhibition of Adipogenesis20-Significant inhibition
Cytotoxicity in HCT116 Cells-71 ± 10Cell proliferation inhibition
Targeting eEF1A-460 ± 71Inhibition of protein synthesis

Study on Adipogenesis and Hyperglycemia

A study demonstrated that ternatin effectively lowers SREBP-1c mRNA levels in hepatocyte cells, contributing to reduced fatty acid synthesis and prevention of hyperglycemia in KK-Ay mice. This indicates a potential role for ternatin in metabolic disorders related to obesity and diabetes .

Cancer Cell Line Testing

In a comprehensive evaluation across various cancer cell lines, ternatin and its derivatives were tested for their cytotoxic effects. The results showed that structural modifications significantly enhanced potency, with some derivatives being up to 500-fold more effective than the original compound . The strong correlation in IC50 values across different cell lines suggests a consistent mechanism of action.

Propriétés

IUPAC Name

(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFVAIFXJWEOMH-PTPSPKLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67N7O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933442
Record name Ternatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148619-41-4
Record name Ternatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ternatin heptapeptide
Reactant of Route 2
Ternatin heptapeptide
Reactant of Route 3
Ternatin heptapeptide
Reactant of Route 4
Ternatin heptapeptide
Reactant of Route 5
Ternatin heptapeptide
Reactant of Route 6
Ternatin heptapeptide
Customer
Q & A

A: Ternatin targets the eukaryotic elongation factor-1A (eEF1A) ternary complex, specifically the eEF1A·GTP·aminoacyl-tRNA complex. [, , ] This complex plays a crucial role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome.

A: Ternatin binding traps eEF1A in an intermediate state of aminoacyl-tRNA selection, preventing its release and subsequent accommodation of the aminoacyl-tRNA into the ribosome. [, ] This effectively halts protein translation.

A: Yes, studies have shown that ternatin induces the degradation of eEF1A, a phenomenon not observed with other eEF1A inhibitors like didemnin B. [, ] This degradation appears to involve a ubiquitin-dependent pathway and may be linked to ribosome-associated quality control mechanisms.

A: By inhibiting eEF1A and disrupting protein synthesis, ternatin exhibits cytotoxic effects, particularly against cancer cells. [, ] This has sparked interest in its potential as an anticancer agent.

A: Ternatin is a cyclic heptapeptide. Its molecular formula is C38H65N7O9 and its molecular weight is 763.96 g/mol. []

A: The presence of four N-methylated amino acid residues in ternatin's structure appears to restrict the number of low-energy conformations the molecule can adopt. [] This conformational rigidity may contribute to its specific biological activity.

A: Ternatin is characterized by a beta-turn structure stabilized by intramolecular hydrogen bonds. [] This structural feature has been shown to be essential for its fat-accumulation inhibitory activity.

ANone: The provided research focuses on ternatin's biological activity and does not offer insights into material compatibility or stability relevant for material science applications.

ANone: Ternatin is not reported to have catalytic properties. Its mechanism of action primarily involves binding and inhibiting a biological target, eEF1A, rather than catalyzing a chemical reaction.

A: Yes, molecular docking simulations have been employed to explore ternatin's interactions with potential targets, including cholera toxin and SARS-CoV-2 nucleocapsid protein. [, ] These studies provide insights into ternatin's binding affinities and potential therapeutic applications.

A: While the provided research does not mention specific QSAR studies on ternatin, one study utilized molecular modeling to analyze ternatin's electronic and structural characteristics, laying the groundwork for future drug design and QSAR investigations. []

A: Studies focusing on the beta-OH-D-Leu moiety of ternatin have demonstrated the importance of its backbone conformation for fat-accumulation inhibitory activity. [, ] Modifications that disrupt this conformation could potentially diminish its efficacy.

A: Systematic replacement of each amino acid in ternatin with alanine revealed that the D-Ile residue plays a crucial role in its biological activity. [] This finding highlights the importance of specific amino acid residues in maintaining ternatin's potency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.